Home > Products > Screening Compounds P41291 > 1-(Quinoxaline-2-carbonyl)azetidin-3-ol
1-(Quinoxaline-2-carbonyl)azetidin-3-ol - 1284787-35-4

1-(Quinoxaline-2-carbonyl)azetidin-3-ol

Catalog Number: EVT-1757815
CAS Number: 1284787-35-4
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol

Compound Description: (3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol is a compound investigated for its potential therapeutic benefits in addressing central nervous system and peripheral nerve diseases. Research has focused on developing efficient and scalable production processes for this compound, as highlighted in studies exploring its solid pharmaceutical compositions and tablet formulations. [, , ]

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

Compound Description: JNJ-42226314 acts as a reversible and highly selective monoacylglycerol lipase (MAGL) inhibitor. [] By inhibiting MAGL, this compound indirectly increases the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which acts as an agonist of cannabinoid receptors (CB1 and CB2). This activation of CB receptors suggests potential therapeutic benefits for JNJ-42226314 in treating conditions related to mood, appetite, pain, and inflammation. []

1-(Diphenylmethyl)azetidin-3-ol

Compound Description: 1-(Diphenylmethyl)azetidin-3-ol is a synthetic compound studied for its structural properties. It exists in two distinct conformations within its crystal structure, differing in the rotation of the phenyl rings around the C-C bonds. [] Intermolecular hydrogen bonding, particularly O-H···N interactions, contributes to the stability of the crystal lattice. []

(1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride

Compound Description: The crystalline hydrochloride salt of (1-(4-fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone has been investigated for its potential therapeutic applications in treating pain, metabolic disorders (including obesity, hyperphagia, and diabetes), and diseases that can cause pain. []

3-(Quinoxaline-3-yl)prop-2-ynyl methanosulfonate (LA-39B)

Compound Description: LA-39B has demonstrated promising anticancer activity in vitro, specifically against A549 lung cancer cells. [] It exhibits dose-dependent effects on ferric reducing power, free radical scavenging activity, inhibition of cell viability, and stimulation of reactive oxygen species (ROS) production in A549 cells. [] Importantly, LA-39B does not induce cell death or ROS production in non-cancerous Raw 267.4 macrophage cells, suggesting selective cytotoxicity towards cancer cells. []

6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH)

Compound Description: AMOP-H-OH, also known as sazetidine-A, is a nicotinic ligand with a high potency and selectivity for α4β2-nicotinic acetylcholine receptors (nAChRs) over other nAChR subtypes. [, ] It acts as a partial agonist at α4β2-nAChRs, potentially explaining its selectivity for high-sensitivity (α4)3(β2)2-nAChRs. [] Prolonged exposure to AMOP-H-OH leads to the inhibition of subsequent responses to acute challenges with full nicotinic agonists, suggesting potential for treating nicotine dependence and depression. []

Overview

1-(Quinoxaline-2-carbonyl)azetidin-3-ol is a synthetic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are bicyclic aromatic compounds that exhibit a wide range of biological activities, making them significant in medicinal chemistry. This specific compound incorporates an azetidine ring, which enhances its pharmacological potential. The structure includes a carbonyl group attached to the quinoxaline moiety, contributing to its reactivity and biological activity.

Source and Classification

Quinoxaline derivatives, including 1-(Quinoxaline-2-carbonyl)azetidin-3-ol, are primarily synthesized for their therapeutic properties. They are classified under heterocyclic compounds due to the presence of nitrogen atoms in their rings. The compound can be categorized as a potential drug candidate due to its structural features that may interact with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(Quinoxaline-2-carbonyl)azetidin-3-ol typically involves several steps, including the formation of the quinoxaline backbone and subsequent functionalization to introduce the azetidine ring. Common methods include:

  1. Condensation Reactions: The initial step often involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form quinoxaline derivatives. This reaction can be facilitated by various catalysts or under specific conditions to enhance yield .
  2. Formation of Azetidine Ring: The azetidine moiety can be synthesized through cycloaddition reactions involving isocyanates or other suitable reagents that react with amines derived from quinoxaline .
  3. Carbonyl Introduction: The carbonyl group is typically introduced via acylation reactions, where acyl chlorides or anhydrides react with the amine functional groups present in the intermediate azetidine .
Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(Quinoxaline-2-carbonyl)azetidin-3-ol is C10H10N2O2. Its structure features:

  • A quinoxaline ring system.
  • An azetidine ring connected to a carbonyl group.

The molecular weight is approximately 190.20 g/mol. The compound's structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide information about functional groups and molecular connectivity.

Chemical Reactions Analysis

Reactions and Technical Details

1-(Quinoxaline-2-carbonyl)azetidin-3-ol can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new functionalized derivatives.
  2. Hydrolysis: In aqueous conditions, the azetidine ring may undergo hydrolysis, affecting its stability and reactivity.
  3. Reduction Reactions: The carbonyl group can be reduced to an alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry and potential modifications for enhanced biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 1-(Quinoxaline-2-carbonyl)azetidin-3-ol is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways. Quinoxaline derivatives have been shown to exhibit:

  1. Anticancer Activity: They may inhibit specific kinases or growth factor receptors, leading to reduced cell proliferation.
  2. Antimicrobial Properties: The compound could disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  3. Neuroprotective Effects: Certain quinoxalines have been implicated in modulating neurotransmitter systems, providing potential therapeutic effects in neurodegenerative diseases.

The exact mechanism often requires further investigation through biochemical assays and molecular docking studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-(Quinoxaline-2-carbonyl)azetidin-3-ol exhibits several notable physical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Melting Point: Specific melting point data should be determined experimentally but is generally expected to be moderate due to its heterocyclic nature.

Chemical properties include:

  • Solubility: It is likely soluble in polar solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.
  • Stability: The stability can vary based on environmental conditions; exposure to moisture or light may lead to degradation.

These properties are crucial for determining the compound's handling, storage, and application in research.

Applications

Scientific Uses

1-(Quinoxaline-2-carbonyl)azetidin-3-ol has potential applications in various fields:

  1. Pharmaceutical Research: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  2. Biological Studies: Used in studies investigating the mechanisms of action of quinoxalines on cellular pathways.
  3. Synthetic Chemistry: Serves as a building block for creating more complex heterocyclic compounds with desired biological activities.

Research into this compound continues to expand its applications and understanding within medicinal chemistry and beyond.

Introduction to Quinoxaline-Azetidine Hybrids in Medicinal Chemistry

The strategic fusion of nitrogen-containing heterocycles represents a cornerstone in modern drug discovery, particularly in oncology and targeted therapies. The hybrid compound "1-(Quinoxaline-2-carbonyl)azetidin-3-ol" exemplifies this approach, integrating pharmacophoric elements from quinoxaline and azetidine scaffolds. This section examines the distinct roles of each component and their synergistic potential in advanced therapeutic design.

Role of Quinoxaline Derivatives in Targeting Enzymatic Pathways

Quinoxaline (benzopyrazine) is a bicyclic heterocycle where a benzene ring is fused with a pyrazine ring, conferring remarkable versatility in medicinal applications [5]. Its significance in oncology stems from:

  • VEGFR-2 Inhibition: Quinoxaline derivatives act as potent ATP-competitive inhibitors by occupying the kinase hinge region. They form critical hydrogen bonds with Cys917 and Glu917 residues, disrupting angiogenesis signaling cascades in solid tumors [1].
  • Transcriptional Regulation: Hybridized quinoxaline-triazole derivatives downregulate hypoxia-inducible factor (HIF-1α) and vascular endothelial growth factor (VEGF) expression, suppressing tumor metastasis under hypoxic conditions (HCT-116 cell studies, IC₅₀ 0.05–0.07 μM) [4].
  • Structural Diversification: The scaffold’s synthetic flexibility enables modifications at C2/C3 positions, allowing optimization of steric and electronic interactions within enzymatic pockets. Electronegative substituents enhance hydrogen bonding with catalytic residues like Asp1044 in VEGFR-2 [1] [5].

Table 1: Enzymatic Targets of Quinoxaline-Based Therapeutics

Target EnzymeBiological EffectRepresentative CompoundActivity (IC₅₀)
VEGFR-2 KinaseAnti-angiogenesisTriazoloquinoxaline derivative [1]8.2 µM (MCF-7)
HIF-1αHypoxia response suppressionQuinoxaline-triazole hybrid [4]0.07 µM (HCT-116)
Bcl-2Apoptosis inductionN1-Substituted quinoxalinone [4]Downregulation >60%

Azetidine Moieties as Pharmacophoric Enhancers in Drug Design

The azetidine ring—a four-membered nitrogen heterocycle—imparts distinct advantages in bioactive molecules:

  • Conformational Rigidity: The strained azetidine ring reduces rotational freedom, enhancing binding specificity to target proteins. The 3-hydroxy substituent in "1-(Quinoxaline-2-carbonyl)azetidin-3-ol" serves as a hydrogen bond donor/acceptor, improving solubility and membrane permeability [8] [10].
  • Synthetic Versatility: Azetidin-3-ol hydrochloride (CAS 18621-18-6) functions as a key precursor for conjugates. Its secondary amine readily undergoes acylation with quinoxaline-2-carboxylic acid derivatives, forming stable amide linkages critical for ADC (Antibody-Drug Conjugate) development [8] [10].
  • Pharmacokinetic Modulation: Incorporation of azetidine improves metabolic stability by resisting cytochrome P450 oxidation. PROTAC (PROteolysis TArgeting Chimera) platforms utilize azetidine linkers to connect E3 ligase ligands with target protein binders, leveraging the ring’s non-cleavable properties for sustained activity [8].

Rationale for Hybridization: Synergistic Effects in Multifunctional Therapeutics

The covalent integration of quinoxaline and azetidine via an amide bond generates multifunctional agents with superior target engagement:

  • Spatial Occupancy Optimization: The planar quinoxaline moiety inserts into the hydrophobic-I region of VEGFR-2, while the 3-hydroxyazetidine group extends toward the hydrogen bond-rich domain (Glu883/Asp1044). This dual binding exceeds the affinity of non-hybrid inhibitors [1] [4].
  • Enhanced Residence Time: Molecular dynamics simulations indicate that the compact azetidine linker minimizes entropic penalties upon binding. Hybrids exhibit >2-fold prolonged VEGFR-2 occupancy compared to quinoxaline-only analogs, attributed to additional polar interactions from the azetidine alcohol [1] [8].
  • Dual-Pathway Modulation: Hybrid compounds concurrently inhibit angiogenic kinases (VEGFR-2) and downregulate anti-apoptotic proteins (Bcl-2). For instance, quinoxaline-azetidine conjugates suppress VEGF secretion by 85% while upregulating pro-apoptotic Bax in colorectal cancer models [4].

Table 2: Structural Advantages of Quinoxaline-Azetidine Hybridization

Pharmacophoric ElementRole in Quinoxaline MoietyRole in Azetidine MoietySynergistic Outcome
Heteroaromatic SystemATP-competitive inhibitionN/AEnhanced kinase selectivity
Hydroxyl GroupLimited impactHydrogen bonding with Asp1044Improved binding affinity
Amide LinkerAnchors hydrophobic tailConnects azetidine to quinoxalineOptimal spatial orientation
Ring StrainN/AReduces conformational flexibilityProlonged target residence time

This hybridization strategy exemplifies rational design in overcoming limitations of singular pharmacophores, positioning "1-(Quinoxaline-2-carbonyl)azetidin-3-ol" as a versatile scaffold for next-generation therapeutics targeting oncogenic signaling networks.

Properties

CAS Number

1284787-35-4

Product Name

1-(Quinoxaline-2-carbonyl)azetidin-3-ol

IUPAC Name

(3-hydroxyazetidin-1-yl)-quinoxalin-2-ylmethanone

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C12H11N3O2/c16-8-6-15(7-8)12(17)11-5-13-9-3-1-2-4-10(9)14-11/h1-5,8,16H,6-7H2

InChI Key

AFZDCWLDQRFXRP-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)O

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.